N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide
Overview
Description
N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide is a useful research compound. Its molecular formula is C21H18N2O4 and its molecular weight is 362.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.12665706 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antioxidant Activity
Schiff base compounds, including those structurally related to N'-[3-(benzyloxy)benzylidene]-2,5-dihydroxybenzohydrazide, have been theoretically investigated for their antioxidant activity. Studies demonstrate that the tautomerization of these compounds significantly influences their antioxidant capacity, with certain tautomers showing higher potency than ascorbic acid. This suggests their potential utility in combating oxidative stress-related diseases (Ardjani & Mekelleche, 2017).
Antimicrobial and Antifungal Properties
Research on Schiff base compounds has also revealed their remarkable antimicrobial and antifungal properties. These compounds exhibit significant activity against a variety of bacterial and fungal strains, showcasing their potential as novel antimicrobial agents (Sirajuddin et al., 2013).
Anti-inflammatory and Antiproliferative Effects
A series of studies have synthesized and evaluated Schiff bases for their anti-inflammatory and antiproliferative effects. These compounds have demonstrated efficacy in inhibiting inflammation and the proliferation of cancer cell lines, suggesting their potential as therapeutic agents for inflammation and cancer (Rapolu et al., 2013).
Anticandidal Activity
The synthesis of benzothiazole derivatives with hydrazone moiety has shown significant anticandidal activity against various Candida strains, including fluconazole-resistant ones. This highlights their potential as effective agents in treating fungal infections (Yurttaş et al., 2016).
Polymeric Applications
Additionally, research into polybenzoxazine monomers with phenylnitrile functional groups, including benzoxazine derivatives, has been conducted to explore their polymerization and the resulting polymers' properties. These studies have identified potential applications of these materials in high-performance polymers due to their enhanced thermal stability (Qi et al., 2009).
Properties
IUPAC Name |
2,5-dihydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4/c24-17-9-10-20(25)19(12-17)21(26)23-22-13-16-7-4-8-18(11-16)27-14-15-5-2-1-3-6-15/h1-13,24-25H,14H2,(H,23,26)/b22-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKGURKACGUQQQY-LPYMAVHISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=C(C=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=C(C=CC(=C3)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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